molecular formula C23H20N4O B2566755 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034543-60-5

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2566755
CAS No.: 2034543-60-5
M. Wt: 368.44
InChI Key: BQQLRYGURWASLG-UHFFFAOYSA-N
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Description

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine moiety linked to a naphthalene group through a urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives under controlled conditions.

    Naphthalene Derivative Preparation: The naphthalene group is prepared separately, often through Friedel-Crafts alkylation or acylation reactions.

    Urea Linkage Formation: The final step involves the reaction of the bipyridine and naphthalene intermediates with an isocyanate to form the urea linkage under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bipyridine and naphthalene moieties can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine-N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The bipyridine moiety can chelate metal ions, influencing enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.

    Naphthalene-1-ylmethylamine: A naphthalene derivative with similar structural features.

    N,N’-Bis(2-pyridylmethyl)urea: A related urea compound with bipyridine groups.

Uniqueness

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea stands out due to its combined bipyridine and naphthalene moieties, offering unique properties such as enhanced fluorescence and metal-binding capabilities. This makes it particularly valuable in applications requiring specific interactions with metal ions or fluorescent properties.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c28-23(26-15-18-8-3-7-17-6-1-2-11-21(17)18)27-16-20-10-5-13-25-22(20)19-9-4-12-24-14-19/h1-14H,15-16H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQLRYGURWASLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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